(1-cyclopentyl-1H-pyrazol-3-yl)methanamine
Overview
Description
(1-Cyclopentyl-1H-pyrazol-3-yl)methanamine: is a chemical compound that belongs to the class of pyrazolylmethanamines. It features a cyclopentyl group attached to the 1-position of a pyrazol-3-yl ring, which is further substituted with an amine group at the 3-position. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopentylamine and hydrazine hydrate.
Reaction Steps: The cyclopentylamine is first reacted with hydrazine hydrate to form cyclopentylhydrazine. This intermediate is then cyclized with a suitable carbonyl compound (e.g., ethyl acetoacetate) to form the pyrazolyl ring.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods:
Batch Production: In an industrial setting, the synthesis is often carried out in batch reactors, where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.
Continuous Flow Synthesis: Some industrial processes may employ continuous flow reactors to enhance production efficiency and scalability.
Chemical Reactions Analysis
(1-Cyclopentyl-1H-pyrazol-3-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.
Reduction: The pyrazolyl ring can undergo reduction reactions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, amides.
Reduction Products: Reduced pyrazolyl derivatives.
Substitution Products: Alkylated or aminated derivatives.
Scientific Research Applications
(1-Cyclopentyl-1H-pyrazol-3-yl)methanamine: has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (1-cyclopentyl-1H-pyrazol-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazolyl ring can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
(1-Cyclopentyl-1H-pyrazol-3-yl)methanamine: is compared with other similar compounds to highlight its uniqueness:
1-(3-Methyl-1H-pyrazol-5-yl)methanamine: Similar structure but with a methyl group instead of a cyclopentyl group.
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine: Contains a phenyl group instead of a cyclopentyl group.
(1-Cyclopentyl-1H-pyrazol-4-yl)methanamine: Similar structure but with the amine group at the 4-position instead of the 3-position.
These compounds differ in their chemical properties and biological activities, making this compound unique in its applications.
Properties
IUPAC Name |
(1-cyclopentylpyrazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-7-8-5-6-12(11-8)9-3-1-2-4-9/h5-6,9H,1-4,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNPLFFJTVZEEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343600-26-9 | |
Record name | (1-cyclopentyl-1H-pyrazol-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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